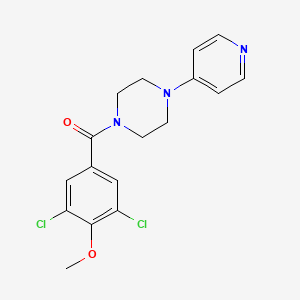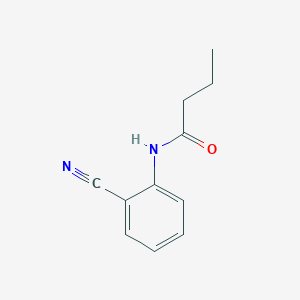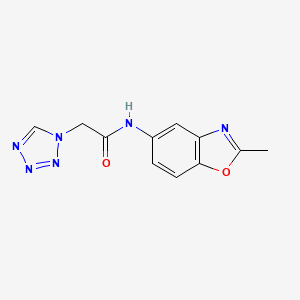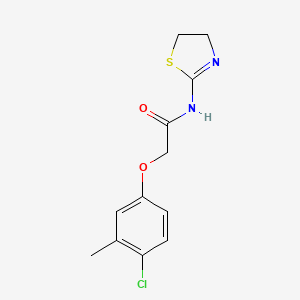
(3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone, also known as JNJ-40411813, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
(3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use as an analgesic and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of (3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. It also has affinity for dopamine D2 receptors and alpha-2 adrenergic receptors. By modulating these neurotransmitter systems, this compound may regulate mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in certain regions of the brain. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival. Additionally, this compound has been found to reduce inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
(3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone has several advantages for lab experiments. It has high selectivity and potency for its target receptors, which allows for precise modulation of neurotransmitter systems. It also has good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, this compound has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal studies. It also has some off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for research on (3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone. One direction is to further investigate its potential therapeutic applications in psychiatric and neurodegenerative disorders. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, future research could focus on the development of novel analogs of this compound with improved pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
The synthesis method of (3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone involves the reaction of (3,5-dichloro-4-methoxyphenyl)acetic acid and 4-(4-pyridin-4-ylpiperazin-1-yl)benzaldehyde in the presence of a reducing agent. The resulting intermediate is then treated with a coupling reagent to yield the final product. This method has been optimized to yield high purity and high yield of this compound.
Propriétés
IUPAC Name |
(3,5-dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c1-24-16-14(18)10-12(11-15(16)19)17(23)22-8-6-21(7-9-22)13-2-4-20-5-3-13/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKRHUXVUPJGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)N2CCN(CC2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-(4-chlorophenyl)-3-[[(2R)-oxolane-2-carbonyl]amino]propanoic acid](/img/structure/B7644568.png)
![(2R)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide](/img/structure/B7644569.png)



![4-(tert-butylsulfamoyl)-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7644603.png)


![N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide](/img/structure/B7644616.png)

![2-(2-chloro-4-fluorophenyl)-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7644632.png)

![2-(2-fluorophenyl)-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7644644.png)